molecular formula C9H19NO3 B122904 tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate CAS No. 157394-45-1

tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate

Cat. No.: B122904
CAS No.: 157394-45-1
M. Wt: 189.25 g/mol
InChI Key: CHYWVAGOJXWXIK-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a secondary alcohol. This compound is significant in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate typically involves the protection of the amino group followed by the introduction of the alcohol functionality. One common method involves the reaction of (2S,3S)-2-amino-3-butanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amino group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanone.

    Reduction: Formation of (2S,3S)-2-amino-3-butanol.

    Substitution: Formation of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-chlorobutane.

Scientific Research Applications

tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate involves its role as a protected amino alcohol. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. The compound can be deprotected under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-Amino-3-butanol: Lacks the Boc protecting group, making it more reactive but less stable under certain conditions.

    (2S,3S)-3-(tert-Butoxycarbonylamino)-2-chlorobutane:

Uniqueness

tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate is unique due to the presence of both a Boc-protected amino group and a secondary alcohol. This combination allows for selective reactions at either functional group, providing versatility in synthetic applications. The Boc group offers stability and ease of removal, making it a valuable protecting group in organic synthesis .

Properties

CAS No.

157394-45-1

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-3-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7-/m0/s1

InChI Key

CHYWVAGOJXWXIK-BQBZGAKWSA-N

SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, [(1S,2S)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.